molecular formula C14H20Cl2N4O2S B583486 Thiamine Acetate Hydrochloride CAS No. 1037-29-2

Thiamine Acetate Hydrochloride

Cat. No.: B583486
CAS No.: 1037-29-2
M. Wt: 379.3
InChI Key: RHACBYQHDIYAIL-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Thiamine Acetate Hydrochloride can be synthesized through the acetylation of thiamine hydrochloride. The process involves the reaction of thiamine hydrochloride with acetic anhydride under controlled conditions to form the acetate derivative. The reaction is typically carried out in an aqueous medium at a temperature range of 25-30°C .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale acetylation reactions. The process is optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Thiamine Acetate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Thiamine Acetate Hydrochloride exerts its effects by being converted into its active form, thiamine pyrophosphate, within the body. Thiamine pyrophosphate acts as a coenzyme in several enzymatic reactions, including the decarboxylation of alpha-keto acids and the transketolase reaction in the pentose phosphate pathway. These reactions are crucial for energy production and the synthesis of nucleic acids and neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiamine Acetate Hydrochloride is unique due to its acetylated form, which may offer different pharmacokinetic properties compared to other thiamine salts. This acetylation can potentially enhance its stability and bioavailability .

Biological Activity

Thiamine acetate hydrochloride, a derivative of thiamine (vitamin B1), plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a water-soluble vitamin characterized by its thiazole and pyrimidine rings. The compound is essential for numerous metabolic processes, particularly in carbohydrate metabolism, where it acts as a coenzyme in the form of thiamine pyrophosphate (TPP) .

Thiamine and its derivatives exert their biological effects through several mechanisms:

  • Coenzyme Activity : TPP serves as a coenzyme for key enzymes involved in carbohydrate metabolism, including:
    • Pyruvate Dehydrogenase : Links glycolysis to the tricarboxylic acid cycle (TCA).
    • α-Ketoglutarate Dehydrogenase : Critical for energy production.
    • Transketolase : Involved in the pentose phosphate pathway .
  • Non-Coenzymatic Roles : Thiamine also participates in signaling pathways and regulates protein synthesis through riboswitches in various organisms. Additionally, it has been implicated in nerve signal transmission and cellular stress responses .
  • Antioxidant Properties : Thiamine demonstrates antioxidant activity, protecting cells from oxidative stress and contributing to overall cellular health .

Biological Activity and Therapeutic Applications

This compound has been studied for its potential therapeutic benefits across various health conditions:

  • Neurological Disorders : High doses of thiamine have shown promise in improving symptoms of multiple sclerosis (MS) and fatigue associated with other neurological disorders. A study documented significant clinical improvements in patients with MS following thiamine administration .
  • Seasonal Ataxia Syndrome : A double-blind study indicated that thiamine hydrochloride significantly improved clinical severity in patients with seasonal ataxia syndrome endemic to Nigeria, highlighting its role in addressing thiamine deficiency-related conditions .
  • Gastrointestinal Health : Research on gastro-retentive formulations of thiamine hydrochloride revealed enhanced bioavailability, suggesting potential applications in gastrointestinal health .

Case Study 1: Multiple Sclerosis

In a pilot study involving 15 patients with MS, high doses of thiamine were administered over a specified period. Patients reported improvements in fatigue and other symptoms associated with mild thiamine deficiency. The results indicated the need for further placebo-controlled trials to confirm these findings .

Case Study 2: Seasonal Ataxia

A randomized controlled trial assessed the efficacy of thiamine hydrochloride in patients suffering from seasonal ataxia. Results demonstrated a statistically significant improvement compared to placebo, confirming the importance of thiamine in managing this syndrome .

Research Findings

StudyFocusKey Findings
Role of ThiamineThiamine regulates metabolism through coenzyme action and non-coenzymatic roles.
BioavailabilityGastro-retentive formulations enhance thiamine absorption significantly under fed conditions.
Seasonal AtaxiaThiamine hydrochloride showed significant clinical improvement in seasonal ataxia patients.
Multiple SclerosisHigh-dose thiamine improved fatigue symptoms in MS patients.

Properties

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl acetate;chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N4O2S.2ClH/c1-9-13(4-5-20-11(3)19)21-8-18(9)7-12-6-16-10(2)17-14(12)15;;/h6,8H,4-5,7H2,1-3H3,(H2,15,16,17);2*1H/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHACBYQHDIYAIL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)C.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858470
Record name 5-[2-(Acetyloxy)ethyl]-3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride--hydrogen chloride (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74144-47-1, 1037-29-2
Record name Thiazolium, 5-[2-(acetyloxy)ethyl]-3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-, chloride, hydrochloride (1:1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74144-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[2-(Acetyloxy)ethyl]-3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride--hydrogen chloride (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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